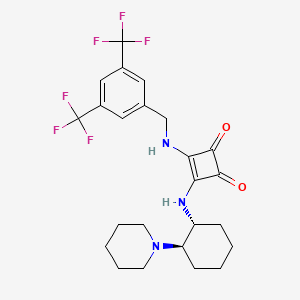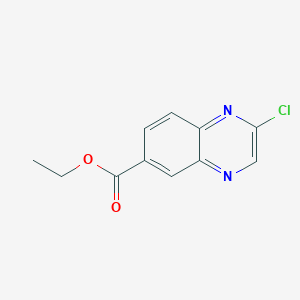
Ethyl 2-chloroquinoxaline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloroquinoxaline-6-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-chloroquinoxaline-6-carboxylate can be synthesized through several methods. One common method involves the chlorination of ethyl (quinoxalin-2(1H)one)-3-carboxylate. This reaction typically uses reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloroquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and hydrazines, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Products: Various substituted quinoxalines.
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Dihydroquinoxalines.
Applications De Recherche Scientifique
Ethyl 2-chloroquinoxaline-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-chloroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl 2-chloroquinoxaline-6-carboxylate can be compared with other quinoxaline derivatives, such as:
- Ethyl 3-chloroquinoxaline-2-carboxylate
- Quinoxaline N-oxides
- Dihydroquinoxalines
Uniqueness
The unique feature of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .
By understanding the properties, synthesis, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C11H9ClN2O2 |
|---|---|
Poids moléculaire |
236.65 g/mol |
Nom IUPAC |
ethyl 2-chloroquinoxaline-6-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-3-4-8-9(5-7)13-6-10(12)14-8/h3-6H,2H2,1H3 |
Clé InChI |
CLNOHMBYBDTFKH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=NC=C(N=C2C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



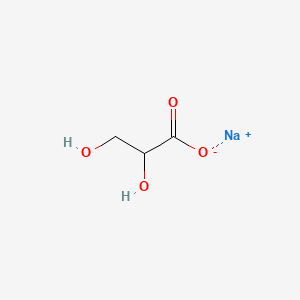
![N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12953423.png)
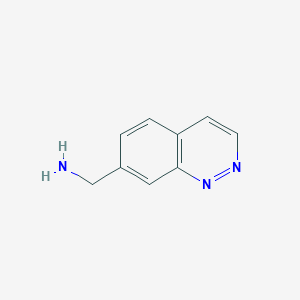
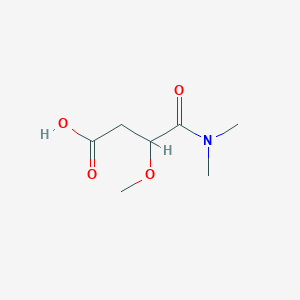

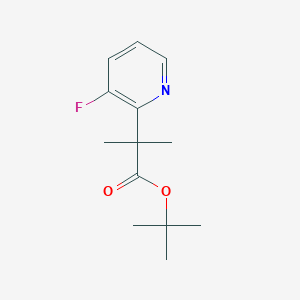
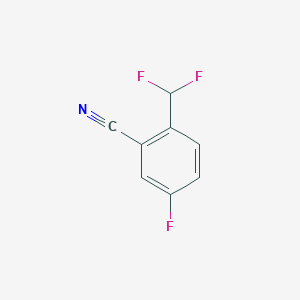
![(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)

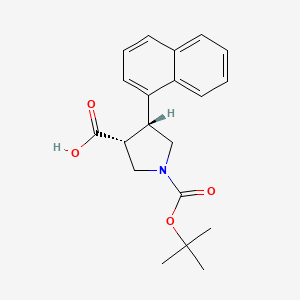

![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)
